molecular formula C19H18ClN3OS B6558238 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide CAS No. 1040655-53-5

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide

Cat. No. B6558238
CAS RN: 1040655-53-5
M. Wt: 371.9 g/mol
InChI Key: IZHCCMMXAHXOIB-UHFFFAOYSA-N
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Description

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide, commonly referred to as CPT-11, is a synthetic molecule that has been studied for its potential to be used in a variety of scientific research applications. CPT-11 is a prodrug of the active metabolite SN-38, which is a topoisomerase I inhibitor. This molecule has been studied for its potential to be used in chemotherapy and other medical applications.

Scientific Research Applications

CPT-11 has been studied for its potential to be used in a variety of scientific research applications. CPT-11 has been studied for its potential to be used as a chemotherapeutic agent, as an anti-cancer agent, as an anti-inflammatory agent, and as an anti-viral agent. Additionally, CPT-11 has been studied for its potential to be used in the treatment of various types of cancer, including colorectal, lung, and breast cancer.

Advantages and Limitations for Lab Experiments

CPT-11 has several advantages and limitations when used in laboratory experiments. One of the advantages of CPT-11 is that it can be synthesized relatively easily and inexpensively. Additionally, CPT-11 has been shown to have a wide range of potential applications, making it a useful tool for a variety of scientific research applications. However, CPT-11 has also been shown to have several limitations. For example, CPT-11 has been shown to be toxic to healthy cells, meaning that it may be difficult to use in laboratory experiments. Additionally, CPT-11 has been shown to have a short half-life, meaning that it may not be suitable for long-term experiments.

Future Directions

There are numerous potential future directions for the use of CPT-11 in scientific research. One potential direction is to explore the use of CPT-11 as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, CPT-11 could be studied for its potential to be used as an anti-viral agent, an anti-inflammatory agent, and an anti-angiogenic agent. Additionally, CPT-11 could be studied for its potential to be used in the treatment of other diseases, such as autoimmune diseases and neurological diseases. Finally, CPT-11 could be studied for its potential to be used as a tool to study the effects of various drugs on the body.

Synthesis Methods

CPT-11 is synthesized by a process known as the Curtius rearrangement. This process involves the reaction of 2-chloro-1,3-thiazole with phenylacetic acid in the presence of an acid catalyst. The reaction produces an intermediate which then undergoes a rearrangement to form CPT-11. This method of synthesis is relatively simple and can be achieved with relatively inexpensive reagents.

properties

IUPAC Name

2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c20-15-7-4-8-16(11-15)22-19-23-17(13-25-19)12-18(24)21-10-9-14-5-2-1-3-6-14/h1-8,11,13H,9-10,12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHCCMMXAHXOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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